molecular formula C19H14Cl2N4O5 B607952 HIF-hydroxylase modulator-II CAS No. 952397-50-1

HIF-hydroxylase modulator-II

Cat. No. B607952
M. Wt: 449.24
InChI Key: VOATXMYOOILXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIF-hydroxylase modulator-II is a hypoxia inducible factor hydroxylase modulator.

Scientific Research Applications

Oxygen Sensing and Regulation

HIF-hydroxylase modulator-II plays a crucial role in the transcriptional response to changes in oxygen availability. The HIF (Hypoxia-Inducible Factor) pathway, regulated by prolyl hydroxylases, is pivotal in sensing and responding to oxygen levels in cells. This regulation is crucial for various physiological processes including development, metabolism, inflammation, and integrative physiology (Kaelin & Ratcliffe, 2008).

Hypoxia-Inducible Factor Regulation

Selective inhibition of specific HIF hydroxylases leads to the modulation of the hypoxic response, impacting the expression of genes of biomedical importance such as erythropoietin and vascular endothelial growth factor (McDonough et al., 2005). Benzimidazole-2-pyrazole derivatives have been identified as potent inhibitors of HIF prolyl 4-hydroxylases, stimulating erythropoietin secretion in vivo (Rosen et al., 2010).

Cardiovascular Physiology and Medicine

HIF hydroxylase pathways play a significant role in cardiovascular physiology. The regulation of HIF by these hydroxylases contributes to cardiac development and cardiovascular control. Therapeutic modulation of these pathways is being explored for potential treatments of cardiovascular diseases (Bishop & Ratcliffe, 2015).

Neurological Therapeutics

HIF hydroxylase inhibitors have been identified as novel neurological therapeutics. They show potential in preventing neuronal injury and in treating diseases associated with oxidative stress, including stroke (Siddiq et al., 2005).

Modulation of HIF Activity

Research shows that HIF activity can be influenced by other regulatory pathways. Misregulation of these factors can contribute to the progression of human cancers and other diseases (Ozer et al., 2005).

Exploring Ascorbate Dependence

Studies have investigated the dependence of HIF hydroxylases on ascorbate and other reducing agents, highlighting the complex interactions that regulate HIF levels and activity in response to oxygen availability (Flashman et al., 2010).

properties

CAS RN

952397-50-1

Product Name

HIF-hydroxylase modulator-II

Molecular Formula

C19H14Cl2N4O5

Molecular Weight

449.24

IUPAC Name

N-​[[2,​3-​Dichloro-​7-​cyano-​4-​hydroxy-​1-​[(4-​methoxyphenyl)​methyl]​-​1H-​pyrrolo[2,​3-​c]​pyridin-​5-​yl]​carbonyl]​-glycine

InChI

InChI=1S/C19H14Cl2N4O5/c1-30-10-4-2-9(3-5-10)8-25-16-11(6-22)24-15(19(29)23-7-12(26)27)17(28)13(16)14(20)18(25)21/h2-5,28H,7-8H2,1H3,(H,23,29)(H,26,27)

InChI Key

VOATXMYOOILXKC-UHFFFAOYSA-N

SMILES

OC1=C(C(NCC(O)=O)=O)N=C(C#N)C2=C1C(Cl)=C(Cl)N2CC3=CC=C(OC)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HIF hydroxylase modulator II;  HIF hydroxylase modulator-II;  HIF-hydroxylase modulator-II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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